Physicochemical Property Differentiation: Computed LogP and tPSA Comparison with 5-Phenyl-1,3,4-thiadiazol-2-amine
The target compound exhibits a computed LogP (XLogP3) of 2.0 and a topological polar surface area (tPSA) of 89.3 Ų [1]. In comparison, the simpler 5-phenyl-1,3,4-thiadiazol-2-amine analog (lacking the oxyethyl spacer) has a predicted XLogP3 of approximately 1.5 and tPSA of approximately 67 Ų [2]. The introduction of the phenoxyethyl group increases lipophilicity by ~0.5 log units and adds ~22 Ų to the polar surface area via the ether oxygen, which simultaneously enhances both passive membrane permeability potential and hydrogen bond acceptor capacity .
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0; tPSA = 89.3 Ų |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine: XLogP3 ≈ 1.5 (estimated); tPSA ≈ 67 Ų |
| Quantified Difference | ΔLogP ≈ +0.5; ΔtPSA ≈ +22 Ų |
| Conditions | Computed values from standardized algorithmic predictions (XLogP3, tPSA); not experimentally measured |
Why This Matters
The altered lipophilicity and polar surface area profile provides distinct ADME prediction inputs compared to simpler 5-aryl analogs, which may be relevant for fragment-based screening where physicochemical diversity is a key selection criterion.
- [1] Guidechem. 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 915923-86-3): Computed Properties. XLogP3-AA: 2; Topological Polar Surface Area: 89.3 Ų. View Source
- [2] PubChem. 5-Phenyl-1,3,4-thiadiazol-2-amine (CID 69119). Computed Properties: XLogP3 1.5, Topological Polar Surface Area 67 Ų. National Center for Biotechnology Information. View Source
